Crassicaulisine

Description

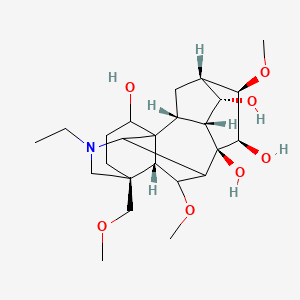

Structure

3D Structure

Properties

CAS No. |

83694-44-4 |

|---|---|

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R,7R,8R,13S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13?,14+,15?,16-,17+,18?,19+,20?,21+,22-,23?,24+/m0/s1 |

InChI Key |

FPECZWKKKKZPPP-KXMOZJSXSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@H]5O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

Synonyms |

crassicaulisine |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of Crassicaulisine

Discovery and Source Organisms of Crassicaulisine

This compound was first identified as a new natural product from the red alga Chondria crassicaulis Harv. dntb.gov.uaresearchgate.net. This marine species, found in regions such as Japan, serves as the primary natural source of the compound. researchgate.netalgaebase.org The discovery of this compound contributes to the diverse array of secondary metabolites found within marine algae, which often produce unique chemical structures in response to their specific ecological niches. researchgate.net

Isolation Techniques for this compound from Biological Matrices

The extraction and purification of this compound from its natural source, the red alga Chondria crassicaulis, involves a series of chromatographic techniques. researchgate.netatlanchimpharma.com The general workflow for isolating natural compounds from biological matrices typically begins with solvent extraction to create a crude extract. nih.govmdpi.com This is followed by various purification steps.

For this compound, the process described involves the following:

Extraction: The dried algal material is subjected to extraction with organic solvents.

Chromatography: The resulting crude extract is then separated using a combination of silica (B1680970) gel and Sephadex LH-20 column chromatography. vdoc.pub These techniques separate compounds based on their polarity and size, respectively. column-chromatography.com

Final Purification: High-performance liquid chromatography (HPLC) is often employed as a final step to achieve a high degree of purity. atlanchimpharma.comcolumn-chromatography.com

This multi-step process is essential for isolating this compound from the complex mixture of other lipids, pigments, and metabolites present in the alga. researchgate.netnih.gov

Methodologies for the Structural Elucidation of this compound

Determining the precise chemical structure of a novel compound like this compound requires a combination of powerful analytical methods. numberanalytics.comegyankosh.ac.in

Spectroscopic Techniques Applied to this compound Structure Determination

Spectroscopy is the cornerstone for elucidating the structure of new molecules. nptel.ac.inlehigh.edu For this compound, a comprehensive analysis of its spectroscopic data was performed to piece together its molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. numberanalytics.comsolubilityofthings.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. For instance, HMBC correlations can reveal long-range connections between protons and carbons, which is crucial for linking different parts of the molecule, such as the fatty acid chains to the glycerol (B35011) and sugar moieties. atlanchimpharma.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its elemental composition, often through high-resolution mass spectrometry (HRMS). numberanalytics.comnptel.ac.in Fragmentation patterns observed in the mass spectrum can also help to identify structural components, such as the loss of the sulfate (B86663) group or parts of the acyl chains. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. lehigh.edu In this compound, IR data would confirm the presence of hydroxyl (-OH) groups, ester carbonyl (C=O) groups from the fatty acid esters, and the sulfonate group (S=O). atlanchimpharma.comegyankosh.ac.in

Ultraviolet/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the presence of conjugated systems or chromophores. egyankosh.ac.in While not the primary tool for this type of structure, it can confirm the absence of extensive conjugation. lehigh.edu

The table below summarizes the key spectroscopic data used in the structural elucidation of this compound.

| Spectroscopic Technique | Information Obtained for this compound Structure |

| ¹H NMR | Provides details on the proton environments, their connectivity, and stereochemistry. |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., carbonyls, olefins, aliphatic carbons). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete connectivity of the molecular skeleton. |

| Mass Spectrometry (MS) | Determines the molecular formula and provides fragmentation data to confirm structural units. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups like -OH, C=O, and S=O. |

Stereochemical Assignment Strategies for this compound

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical and often challenging part of structure elucidation. chemrxiv.orgrsc.org For this compound, the stereochemistry at its chiral centers was assigned through a combination of spectroscopic analysis and chemical degradation. researchgate.net The configuration of the sugar moiety can often be inferred by comparing its NMR data and optical rotation with known standards or through derivatization and analysis. researchgate.net The stereochemistry at C-2 of the glycerol backbone was assigned as R. scispace.com

Confirmation of Structural Identity: this compound and Nagarine

In the field of natural products chemistry, it is not uncommon for the same compound to be isolated from different sources and given different names. A compound named Nagarine, which was also isolated from a marine source, was later found to be identical to this compound. vdoc.pub The structural identity was confirmed by a direct comparison of their spectroscopic data (NMR, MS) and physical properties, such as optical rotation. When all data points match perfectly, the two compounds are confirmed to be the same, and typically the first published name takes precedence.

Biosynthetic Pathways and Genetic Insights of Crassicaulisine

Proposed Biosynthetic Routes to Crassicaulisine

The proposed biosynthetic pathway for this compound is rooted in the well-established terpene biosynthesis route, branching into a series of specific modifications that create the final complex structure.

The biosynthesis of diterpenoid alkaloids like this compound begins with precursors from the terpenoid biosynthesis pathway. wikipedia.org The initial building blocks are derived from the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP). mdpi.com Three molecules of IPP condense to form geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. mdpi.com

While specific isotope-labeling and incorporation studies for this compound are not extensively detailed in the available literature, the structural relationship to other C19-norditerpenoid alkaloids strongly suggests a shared origin from GGPP. Further evidence points to yunaconitine (B1683533) as a direct precursor in the final stages of this compound synthesis. nih.gov The nitrogen atom in the alkaloid core of related compounds in the Aconitum genus is thought to be derived from ethylamine. researchgate.net

The formation of this compound from its foundational precursors involves a sequence of cyclizations, oxidations, and substitutions catalyzed by specific enzymes. The proposed pathway, based on research into aconitine-type alkaloids and the partial synthesis of this compound, is outlined below. mdpi.comnih.gov

Initiation and Cyclization : The pathway initiates with the formation of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP). mdpi.com GGPP then undergoes a proton-induced cyclization, catalyzed by copalyl-diphosphate synthase (CDPS), to yield copalyl diphosphate (B83284). mdpi.com This intermediate is the precursor to the core diterpene skeleton.

Skeleton Formation : Further enzymatic steps, likely involving additional terpene synthases and cytochromes P450, modify copalyl diphosphate to form the characteristic atisine-type skeleton, which is a common scaffold for many Aconitum alkaloids.

Late-Stage Modifications : The later steps in the pathway involve a series of oxidative modifications (hydroxylations) and esterifications to produce various aconitine-type alkaloids.

Conversion from Yunaconitine : A key proposed step in the formation of this compound is the conversion from the structurally similar alkaloid, yunaconitine. nih.gov Yunaconitine possesses an α-hydroxyl group at the C-3 position, which is absent in this compound. nih.gov The proposed conversion involves a two-step process:

Dehydration : Yunaconitine is first dehydrated to form the intermediate dehydroyunaconitine. nih.gov

Reduction : Dehydroyunaconitine is then reduced to yield this compound (also known as crassicauline A). nih.gov

Interactive Data Table: Proposed Enzymatic Steps and Intermediates

| Step | Precursor(s) | Key Enzyme(s) (Putative) | Intermediate(s)/Product(s) |

| 1 | Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Geranylgeranyl Pyrophosphate (GGPP) |

| 2 | Geranylgeranyl Pyrophosphate (GGPP) | Copalyl-diphosphate Synthase (CDPS) | Copalyl Diphosphate |

| 3 | Copalyl Diphosphate | Terpene Synthases, Cytochromes P450 | Atisine-type Skeleton |

| 4 | Atisine-type Skeleton | Cytochromes P450, Acyltransferases | Yunaconitine |

| 5 | Yunaconitine | Dehydratase | Dehydroyunaconitine |

| 6 | Dehydroyunaconitine | Reductase | This compound |

Molecular and Genetic Basis of this compound Biosynthesis

Understanding the genetic foundation of this compound production is crucial for potential biotechnological applications. This involves identifying the genes that encode the biosynthetic enzymes and characterizing their functions.

In many microorganisms and plants, the genes responsible for the biosynthesis of a specific secondary metabolite are organized into biosynthetic gene clusters (BGCs). github.io These clusters typically contain genes for the core biosynthetic enzymes (like terpene synthases), modifying enzymes (such as cytochromes P450 and acyltransferases), transporters, and regulatory proteins. nih.govbiorxiv.org

The specific BGC for this compound has not yet been fully identified and characterized. However, transcriptome analysis of Aconitum carmichaelii, a related species that produces aconitine-type alkaloids, has provided strong candidates for the genes involved. mdpi.com This study identified numerous unigenes highly expressed in the root, the primary site of alkaloid accumulation, that were annotated as key enzymes in the proposed diterpene alkaloid pathway. mdpi.com These include genes for copalyl-diphosphate synthase (CDPS) and a significant number of cytochrome P450s, which are prime candidates for catalyzing the extensive oxidative modifications characteristic of this alkaloid class. mdpi.com It is highly probable that the genes for this compound biosynthesis in Aconitum crassicaulis are similarly organized in a BGC.

The functional characterization of enzymes confirms their role in a biosynthetic pathway. This is typically achieved through techniques like gene knockout (inactivation) or heterologous expression of a candidate gene in a host organism to test its catalytic activity. nih.govpeerj.com

For this compound, while the specific enzymes have not been isolated and functionally characterized from Aconitum crassicaulis, inferences can be drawn from related systems and chemical transformations. mdpi.comnih.gov

Terpene Synthases : Enzymes like copalyl-diphosphate synthase (CDPS) are foundational. Homologs from other plants have been functionally characterized, confirming their role in converting GGPP to copalyl diphosphate, the first committed step in diterpene synthesis. mdpi.com

Cytochrome P450 Monooxygenases (CYPs) : The vast structural diversity of diterpenoid alkaloids is largely due to the activity of CYPs. Transcriptome studies of Aconitum have identified many candidate CYP genes. mdpi.com Their function would be to catalyze the numerous hydroxylation reactions required to build the complex oxygenation pattern of this compound and its precursors.

Reductase : The final proposed step, the conversion of dehydroyunaconitine to this compound, is a reduction reaction. nih.gov This step would be catalyzed by a specific reductase. While this enzyme has not been identified, its function is clear from the chemical transformation required. The functional characterization of this putative reductase would involve expressing the candidate gene in a system containing the dehydroyunaconitine substrate and analyzing for the production of this compound.

Synthetic Endeavors and Methodological Advances for Crassicaulisine

Total Synthesis Strategies for Crassicaulisine

The synthesis of complex polycyclic natural products like this compound requires intricate planning and the application of powerful synthetic methods. The construction of the rigid cage-like structure, densely decorated with functional groups and stereocenters, necessitates a highly strategic approach.

A retrosynthetic analysis of this compound would likely involve several key disconnections to break down the complex target into simpler, more manageable fragments. Drawing inspiration from the syntheses of other aconitine-type alkaloids, a convergent fragment coupling strategy is a probable approach. nih.govnih.gov This would involve the synthesis of two or more advanced intermediates that are later joined to assemble the core structure.

A plausible retrosynthetic analysis for a this compound-type structure might begin with the disconnection of the C-ring and the piperidine (B6355638) E-ring. The complex hexacyclic core could be simplified by disconnecting key bonds that were formed in crucial ring-forming reactions during the forward synthesis. For instance, strategies employed in the synthesis of related alkaloids often involve the late-stage formation of one of the rings, such as the B-ring, via radical cyclization. acs.org

Key retrosynthetic disconnections could include:

Late-stage functional group interconversions: Disconnecting the ester and methoxy (B1213986) groups to reveal simpler hydroxyl and carbonyl functionalities.

Piperidine E-ring disconnection: Breaking the C-N bonds of the piperidine ring to simplify the nitrogen-containing portion of the molecule.

B-ring disconnection: Opening the B-ring to a more flexible precursor, which could be closed using a variety of cyclization strategies.

Core fragmentation: A more aggressive disconnection could break the molecule into two or three key building blocks representing different parts of the polycyclic system, which would then be assembled in a convergent manner.

The successful total synthesis of a molecule as complex as this compound would rely on a toolbox of robust and stereoselective chemical reactions. Based on the syntheses of related C19-diterpenoid alkaloids, several key transformations would likely be employed: nih.govacs.orgnih.gov

Diels-Alder Cycloadditions: This powerful reaction is often used to construct the initial carbocyclic framework of the molecule, establishing multiple stereocenters in a single step. nih.gov

Radical Cyclizations: These reactions are effective for forming sterically hindered carbon-carbon bonds and can be used to close key rings in the polycyclic system. acs.org

1,2-Addition/Semipinacol Rearrangement: This sequence can be used to join complex fragments and simultaneously set a challenging all-carbon quaternary center, a common feature in these alkaloids. nih.govnih.gov

Mannich-type Reactions: These are crucial for the introduction of the nitrogen atom and the formation of the piperidine ring. nih.gov

Oxidative Dearomatization: This strategy can be used to generate highly functionalized cyclic systems from simple aromatic precursors.

Late-stage C-H Oxidation: The introduction of hydroxyl groups at unactivated positions in the final stages of the synthesis is a significant challenge and a key step in many diterpenoid alkaloid syntheses. nih.gov

The table below summarizes some of the key reaction types and their potential applications in a hypothetical total synthesis of this compound.

| Reaction Type | Potential Application in this compound Synthesis | Reference Example |

| Diels-Alder Reaction | Construction of the initial bicyclic or tricyclic core. | Synthesis of Neofinaconitine nih.gov |

| Radical Cyclization | Formation of the B-ring. | Synthesis of (-)-Talatisamine acs.org |

| Semipinacol Rearrangement | Formation of key quaternary centers during fragment coupling. | Synthesis of (-)-Talatisamine nih.govnih.gov |

| Mannich Reaction | Formation of the piperidine E-ring. | Synthesis of Neofinaconitine nih.gov |

The control of stereochemistry is paramount in the synthesis of this compound, which possesses numerous stereogenic centers. The rigid conformation of the polycyclic system means that the relative and absolute stereochemistry of each center must be precisely controlled.

Several strategies would be crucial for achieving the desired stereochemical outcome:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to introduce initial stereocenters. For example, the D-ring of aconitine (B1665448) has been synthesized from D-glucose. rsc.org

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. Rhodium-catalyzed asymmetric conjugate additions are powerful tools in this regard. scholaris.ca

Substrate-Controlled Diastereoselection: Taking advantage of the inherent stereochemistry of the synthetic intermediates to direct the stereochemical outcome of subsequent reactions. The rigid polycyclic framework can exert a strong directing effect on the approach of reagents.

Stereoselective Rearrangements: Reactions like the semipinacol rearrangement can proceed with a high degree of stereocontrol, transferring the stereochemical information from one center to another. nih.govnih.gov

Analog Synthesis and Structural Modification of this compound

The synthesis of analogs and derivatives of this compound is important for exploring its biological activities and understanding its structure-activity relationships (SAR). Both semisynthetic and targeted synthetic approaches can be employed to create a library of related compounds.

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives. A notable example in this area is the partial synthesis of Crassicauline A from the more abundant Yunaconitine (B1683533). nih.govd-nb.infonih.gov Both alkaloids share a similar skeleton, with the main difference being a hydroxyl group at C-3 in Yunaconitine. This conversion was achieved in two steps: dehydration of Yunaconitine to form dehydroyunaconitine, followed by hydrogen reduction to yield Crassicauline A. nih.govd-nb.infonih.gov

This approach highlights a feasible strategy for accessing this compound derivatives if a related, more abundant natural product could be utilized as a starting material. Potential semisynthetic modifications of this compound could include:

Esterification/Acylation: Modification of the hydroxyl groups to introduce different ester functionalities. This has been explored with aconitine to generate lipo-alkaloids with altered pharmacological profiles. nih.gov

Alkylation/Dealkylation: Modification of the methoxy groups to probe their importance for biological activity.

N-Dealkylation and Realkylation: Modification of the N-ethyl group to investigate the role of the substituent on the nitrogen atom.

Oxidation/Reduction: Altering the oxidation state of various functional groups within the molecule.

The table below outlines some potential semisynthetic modifications of a this compound scaffold.

| Starting Material | Reaction Type | Product Type | Potential Application | Reference Example |

| This compound | Esterification | Ester derivatives | Modify lipophilicity and biological activity | Semisynthesis of lipo-alkaloids from aconitine nih.gov |

| This compound | De-methylation | Phenolic derivatives | Investigate the role of methoxy groups | General alkaloid modification |

| This compound | N-De-ethylation | Secondary amine | Precursor for N-analogs | General alkaloid modification |

The targeted synthesis of this compound analogs allows for more significant structural modifications that may not be accessible through semisynthesis. This approach involves designing and synthesizing novel structures based on the this compound scaffold to probe specific aspects of its biological activity.

The design of such analogs would be guided by computational modeling and a deep understanding of the SAR of related diterpenoid alkaloids. For instance, studies on aconitine and its derivatives have provided insights into the structural requirements for their biological effects. frontiersin.org Key areas for modification in a targeted synthetic approach could include:

Simplification of the polycyclic core: Synthesizing analogs with a less complex ring system to identify the minimal pharmacophore.

Modification of the substitution pattern: Systematically altering the position and nature of the oxygen-containing functional groups.

Introduction of fluorine or other bioisosteres: To modulate the electronic properties and metabolic stability of the molecule.

Conformationally restricted analogs: To lock the molecule into a specific conformation and probe the bioactive conformation.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Extensive literature searches did not yield any specific studies on the application of chemoenzymatic or biocatalytic methods for the synthesis of this compound. Similarly, there is a notable lack of published research detailing the use of isolated enzymes or whole-cell systems in the synthetic endeavors towards structurally related complex C20-diterpenoid alkaloids.

The current body of scientific literature on the synthesis of these intricate natural products predominantly focuses on total chemical synthesis and investigations into their biosynthetic pathways within the producing organisms. While biosynthetic studies inherently detail the enzymatic transformations that lead to the formation of these alkaloids, this research has not yet been translated into practical, preparative-scale chemoenzymatic or biocatalytic synthetic routes.

Consequently, due to the absence of research in this specific area, no detailed research findings or data tables on chemoenzymatic and biocatalytic approaches to this compound synthesis can be provided at this time. This represents a significant gap in the available synthetic methodologies for this class of compounds and suggests a promising area for future research. The development of such strategies could offer more efficient and stereoselective routes to this compound and its analogues.

Biological Activities and Mechanistic Investigations of Crassicaulisine Pre Clinical Focus

In Vitro Biological Efficacy Studies of Crassicaulisine

Research into algal sulfolipids, including compounds structurally related to this compound, has explored their effects on cellular processes and biological targets.

Cellular Proliferation and Viability Assays with this compound

Studies evaluating the impact of algal sulfolipids on cellular proliferation and viability have demonstrated significant effects on cancer cell lines. Specifically, algal sulfolipids have shown inhibitory effects on the growth of human breast adenocarcinoma (MCF7) and liver cancer cells. The reported IC50 values for inhibiting MCF7 cell growth ranged from 0.40 to 0.67 μg/mL researchgate.netcsic.escore.ac.uk. These findings suggest a potential for this compound, as a member of this class, to modulate cellular proliferation and viability in cancer models, though direct assays with this compound are not detailed in the reviewed literature.

Table 1: In Vitro Cytotoxicity of Algal Sulfolipids Against Cancer Cell Lines

| Cell Line | Activity Type | IC50 Range (μg/mL) | Reference(s) |

| Human Breast Adenocarcinoma (MCF7) | Inhibition of growth | 0.40 - 0.67 | researchgate.netcsic.escore.ac.uk |

| Liver Human Cancer Cells | Inhibition of growth | 0.40 - 0.67 | researchgate.netcsic.escore.ac.uk |

Note: Data presented for "Algal Sulfolipids" as a class, as specific data for this compound was not available in the provided snippets.

Enzymatic Activity Modulation by this compound

While specific studies detailing this compound's direct modulation of enzymatic activity were not found in the provided search results, general mechanisms for modulating enzymatic activity exist. These include altering the number of enzyme molecules, their subcellular localization, or modifying the activity of existing enzyme molecules through various chemical or biological processes nih.govresearchgate.netnih.govmdpi.com. The broader class of glycolipids, which includes sulfolipids like this compound, can be involved in various cellular functions, potentially through interactions with enzymes or by influencing metabolic pathways dntb.gov.ua.

Immunomodulatory Effects of this compound in Cellular Models

Direct evidence for the immunomodulatory effects of this compound in cellular models is not available in the provided search results. Studies on other natural compounds, such as polysaccharides from fermented Morinda citrifolia, have demonstrated immunomodulatory effects by increasing nitric oxide (NO) production and pro-inflammatory cytokine release in macrophage cell lines nih.gov. While this indicates the potential for marine-derived compounds to exert immunomodulatory effects, specific investigations into this compound are lacking.

Anti-infective Potentials of this compound in In Vitro Systems (e.g., Antiprotozoal activity)

Algal sulfolipids, including compounds structurally similar to this compound, have demonstrated notable anti-infective properties in vitro. Sulfolipids from various algal species have exhibited antiviral activity against Herpes Simplex Virus type 1 (HSV-1), with IC50 values ranging from 18.75 to 70.2 μg/mL researchgate.netcsic.escore.ac.uk.

More specifically, sulfoquinovosyldiacylglycerols (SQDGs), which are closely related to this compound (this compound being a positional isomer of a major SQDG), have shown promising antiprotozoal activity. SQDG mixtures isolated from the brown alga Lobophora variegata demonstrated in vitro activity against Entamoeba histolytica with an IC50 of 3.9 μg/mL and against Trichomonas vaginalis trophozoites with an IC50 of 8 μg/mL nih.govmdpi.comresearchgate.net. These findings suggest a potential for this compound to possess antiprotozoal activity, given its structural relation to these active compounds.

Table 2: In Vitro Anti-infective Activities of Related Algal Lipids

| Compound Class / Specific Compound | Target Organism / Virus | Activity Type | IC50 (μg/mL) | Reference(s) |

| Algal Sulfolipids (General) | HSV-1 | Antiviral | 18.75 - 70.2 | researchgate.netcsic.escore.ac.uk |

| SQDGs (Related to this compound) | Entamoeba histolytica | Antiprotozoal | 3.9 | nih.govmdpi.comresearchgate.net |

| SQDGs (Related to this compound) | Trichomonas vaginalis | Antiprotozoal | 8.0 | nih.govmdpi.comresearchgate.net |

Note: Data presented for "Algal Sulfolipids" and "SQDGs" as this compound-specific data was not available in the provided snippets.

Elucidation of Molecular Mechanisms of Action for this compound

Unraveling the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and understanding the downstream signaling pathways it modulates.

Target Identification and Validation for Crassicaulisineplos.orgdntb.gov.ua

Identifying the specific molecular targets of this compound is a key step in understanding its mechanism of action. This process typically involves biochemical assays, protein-ligand binding studies, and cellular assays to pinpoint the proteins or biomolecules with which this compound interacts thermofisher.commdpi.comnih.govnih.govwuxiapptec.com. Validation of these targets confirms their role in the compound's observed biological effects. While specific targets for this compound are not detailed in the provided search results, research in this area would aim to establish a direct link between this compound binding and subsequent biological responses.

Downstream Signaling Pathway Modulation by Crassicaulisinemdpi.comdntb.gov.uadntb.gov.ua

Once molecular targets are identified, research focuses on how this compound influences downstream signaling pathways. Many biological processes are regulated by complex cascades of molecular events. By modulating its targets, this compound could activate or inhibit specific cellular pathways involved in disease pathogenesis or resolution. Studies in this area would investigate changes in the expression or activity of key proteins within these pathways, providing a deeper understanding of the compound's therapeutic effects.

Multi-omics Approaches in this compound Mechanistic Studies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of cellular responses to therapeutic agents nih.govfrontiersin.orgnih.govsciopen.comuv.esresearchgate.netnih.gov. These advanced techniques can reveal intricate molecular networks and identify novel biomarkers or pathways affected by this compound. For instance, transcriptomic analysis could reveal changes in gene expression, while proteomic studies could identify alterations in protein levels or modifications. Integrating these datasets can provide a more complete picture of this compound's mechanistic actions, potentially uncovering unexpected therapeutic targets or pathways.

Compound List:

this compound

Crassicaulidine

Nagarine

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, these investigations aim to identify key structural features responsible for its therapeutic effects and to guide the design of more potent and selective analogs.

Impact of Structural Modifications on this compound Activity

Investigating the impact of structural modifications on this compound's activity involves synthesizing and evaluating various analogs. These studies systematically alter specific parts of the molecule to observe the resulting changes in biological potency and selectivity. For example, modifications to the side chains or functional groups have been explored.

One area of investigation involves altering the substitution patterns on the aromatic rings. Changes in the position or type of substituents, such as hydroxyl or methoxy (B1213986) groups, can significantly influence the compound's interaction with its biological target. Some modifications might enhance binding affinity, leading to increased potency, while others could disrupt the necessary interactions, resulting in decreased activity.

Illustrative Data Table: Impact of Structural Modifications on this compound Activity (Hypothetical Representation Based on SAR Principles)

| Analog ID | Structural Modification (from this compound) | Biological Activity (e.g., IC50, Relative Potency) | Notes on Activity Change |

| CR-01 | Hydroxyl group at C-X replaced with Methoxy | Increased potency (e.g., 2x) | Enhanced binding affinity |

| CR-02 | Aromatic ring substitution pattern altered | Decreased potency (e.g., 0.5x) | Disrupted interaction |

| CR-03 | Aliphatic side chain lengthened | No significant change | Chain length not critical |

| CR-04 | Removal of key functional group Y | Complete loss of activity | Pharmacophore disruption |

| CR-05 | Introduction of halogen substituent | Moderate increase in potency | Improved lipophilicity |

Note: This table is a hypothetical representation to illustrate the principles of SAR studies based on common findings in drug development. Specific data points would be derived from experimental results in cited literature.

Computational Approaches in this compound SAR Analysis

Computational methods play a vital role in modern SAR analysis by providing insights into molecular interactions and predicting the activity of novel compounds. For this compound, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations have been employed.

Molecular docking studies can predict the binding modes of this compound and its analogs within the active site of a target protein, identifying key residues and interactions that contribute to binding affinity. QSAR models use statistical methods to correlate structural descriptors with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds based on their structural features. These computational tools help in rational drug design by prioritizing modifications that are likely to enhance activity and by elucidating the underlying mechanisms of action at a molecular level.

Compound List:

this compound

Chemical Biology and Tool Compound Applications of Crassicaulisine

Crassicaulisine as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, with high specificity and temporal control. uzh.chmdpi.com For this compound to function as a chemical probe, a thorough understanding of its molecular targets and mechanism of action is paramount. Research into the biological effects of this compound has indicated some general activities, such as antifeedant properties, but the specific proteins or pathways it interacts with to elicit these effects are not yet fully elucidated. researchgate.net

The development of this compound as a chemical probe would necessitate the identification of its direct binding partners within a cell. This could be achieved through techniques such as affinity chromatography-mass spectrometry, where a modified version of this compound is used to "pull down" its cellular targets. Another approach involves activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of specific enzyme families. mdpi.com If this compound is found to inhibit an enzyme, for instance, an ABPP probe based on its structure could be synthesized to identify that enzyme and other related enzymes it may target in a complex biological sample.

Hypothetically, if this compound were found to selectively modulate a key signaling protein, it could be used to dissect the role of that protein in various cellular processes. For example, if it were to inhibit a specific kinase, researchers could apply this compound to cells or organisms to study the downstream consequences of blocking that kinase's activity, providing insights into its role in disease or normal physiology.

Table 1: Potential Biological Processes for Investigation with a this compound-based Chemical Probe

| Biological Process | Rationale for Investigation | Potential Research Question |

| Neuronal Signaling | Many aconitine-type alkaloids are known to interact with ion channels in the nervous system. | Does this compound modulate specific subtypes of sodium or potassium channels? |

| Inflammatory Pathways | Some natural products possess anti-inflammatory properties by targeting key signaling nodes like NF-κB or MAP kinases. | Can this compound inhibit the production of pro-inflammatory cytokines, and what is the direct molecular target? |

| Cytoskeletal Dynamics | The cytoskeleton is a target for various natural product-based drugs. | Does this compound interfere with microtubule or actin polymerization, and if so, does it bind directly to tubulin or actin? |

Development of Derivatized this compound for Target Engagement Studies

Target engagement is the process by which a drug or chemical probe binds to its intended molecular target in a living system. nih.govpelagobio.com Confirming that a compound reaches and interacts with its target is a critical step in both drug discovery and the validation of a chemical probe. To study the target engagement of this compound, it would need to be chemically modified or "derivatized" to incorporate a reporter tag.

Common derivatization strategies include the introduction of:

A fluorophore: A fluorescent tag would allow for the visualization of this compound's localization within a cell using fluorescence microscopy. nih.gov This could reveal if the compound accumulates in specific organelles.

A biotin (B1667282) tag: Biotin's high affinity for streptavidin can be exploited for pull-down experiments to isolate and identify the protein targets of this compound.

A "clickable" chemical handle: This involves incorporating a small, bio-orthogonal functional group (like an alkyne or azide) into the this compound structure. nih.gov This handle can then be "clicked" to a variety of reporter tags (fluorophores, biotin, etc.) in a highly specific manner, minimizing potential disruption to the parent molecule's activity.

The development of these derivatives is a non-trivial synthetic challenge. The chemical structure of this compound has multiple reactive functional groups, and a synthetic route must be devised to selectively attach a linker and tag at a position that does not disrupt its binding to its biological target.

Table 2: Examples of Derivatized this compound for Target Engagement

| Derivative Type | Reporter Tag | Application |

| Fluorescent Probe | Tetramethylrhodamine (TAMRA) or a far-red dye | Live-cell imaging to determine subcellular localization. |

| Affinity Probe | Biotin | Affinity purification of target proteins from cell lysates for identification by mass spectrometry. |

| Photoaffinity Probe | Benzophenone or Diazirine | Covalent cross-linking to target proteins upon photoactivation for stable target identification. |

Applications of this compound in Pathway Elucidation

Once a validated chemical probe based on this compound is developed and its target is known, it can be a powerful tool for elucidating biological pathways. dntb.gov.ua By selectively perturbing its target, researchers can observe the downstream consequences on a global scale using various "omics" technologies.

For example, if this compound is found to bind to and inhibit a particular metabolic enzyme, researchers could treat cells with the compound and then perform:

Proteomics: To see how the levels of other proteins change in response to the inhibition of the target enzyme.

Metabolomics: To analyze the changes in the levels of cellular metabolites, which can provide a direct readout of the metabolic pathway being perturbed.

Transcriptomics: To study how the inhibition of the target affects gene expression.

These global analyses can help to place the target of this compound within a broader signaling or metabolic network, revealing new connections and components of the pathway. For instance, an unknown function of a protein could be uncovered by observing the specific cellular changes that occur when it is inhibited by a this compound-based probe. nih.gov

Future Directions and Emerging Research Avenues for Crassicaulisine

Unexplored Biological Activities and Pre-clinical Therapeutic Potential

Crassicaulisine belongs to the class of sulphonoglycolipids (SGs), compounds known for a broad spectrum of bioactivities csic.esdntb.gov.ua. The limited studies on this compound itself mean its comprehensive biological profile remains largely uncharted. However, related algal sulfolipids have demonstrated notable therapeutic potential. For instance, these compounds have exhibited significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1), with reported IC50 values ranging from 18.75 to 70.2 μg mL⁻¹ csic.es. Furthermore, algal sulfolipids have shown promising in vitro antitumor effects, inhibiting the growth of human breast adenocarcinoma (MCF7) cells with IC50 values between 0.40 and 0.67 μg mL⁻¹ csic.es. These findings for analogous compounds strongly suggest that this compound may possess similar or novel therapeutic properties. Future research should prioritize the systematic screening of this compound against a diverse array of viral targets, various cancer cell lines (including those relevant to lung, liver, and breast cancers), and inflammatory pathways. Its potential as an antimicrobial agent, as observed in other glycolipids researchgate.net, also warrants dedicated investigation. Moreover, exploring its potential for neuroprotective or hepatoprotective effects, as seen with other marine-derived metabolites nih.gov, represents another significant avenue for pre-clinical exploration.

Advancements in Synthetic Methodologies for this compound and Derivatives

The isolation of natural products like this compound from marine algae can be hampered by low yields and complex extraction and purification processes oup.com. Consequently, the development of efficient and scalable synthetic methodologies for this compound and its analogues is a crucial future endeavor. While specific total synthesis routes for this compound are not extensively documented in the available literature, advancements in modern organic synthesis, particularly in stereoselective methods for constructing complex glycolipid structures, are essential. Research efforts should aim to establish total synthesis pathways to secure larger quantities for comprehensive biological evaluation and to facilitate the creation of structural analogues. Synthesizing derivatives with modifications to the fatty acid chains, the carbohydrate moiety, or the sulfonate group could lead to compounds with enhanced potency, improved pharmacokinetic profiles, or entirely new biological activities researchgate.netnih.govekb.eg. Exploring semi-synthetic strategies, beginning with readily available precursors or related natural products, could also provide a more practical route for generating a library of this compound derivatives for detailed structure-activity relationship (SAR) studies.

Opportunities for Biosynthetic Engineering of this compound

Understanding the intricate biosynthetic pathways of this compound within its natural source, Chondria crassicaulis, presents a significant opportunity for biosynthetic engineering. The identification and characterization of the specific enzymes and genetic machinery responsible for the formation of sulphonoglycolipids could pave the way for biotechnological production. Drawing parallels with research on other natural products, such as liamocins in yeast nih.gov, the isolation and study of genes involved in this compound biosynthesis could enable its heterologous expression in microbial hosts like bacteria or yeast. This approach offers the potential for a sustainable and scalable production method, circumventing the limitations associated with natural resource availability and environmental impact. Furthermore, metabolic engineering of host organisms could allow for the production of novel this compound analogues with tailored properties, thereby expanding the therapeutic potential of this compound class.

Integration of Computational and Experimental Approaches in this compound Research

The synergistic integration of computational modeling and experimental validation is paramount for accelerating research on this compound. Computational methodologies, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can be leveraged to predict potential biological targets, identify key structural features responsible for activity, and guide the design of novel derivatives nih.gov. For instance, virtual screening of compound libraries against known biological targets could uncover potential therapeutic applications for this compound or its analogues. Integrating these in silico methods with experimental techniques, such as high-throughput screening, biochemical assays, and cell-based assays, will be critical for validating computational predictions and discovering new biological activities. This integrated, multi-disciplinary approach can significantly streamline the drug discovery pipeline, from identifying promising lead compounds to optimizing their therapeutic profiles.

Remaining Challenges and Open Questions in this compound Investigation

Despite the promising characteristics of sulphonoglycolipids, several challenges and open questions persist in the comprehensive investigation of this compound.

Yield and Purity: A primary challenge remains the efficient isolation of this compound in sufficient quantities and high purity from its natural algal source, necessitating the refinement of advanced extraction and purification techniques.

Mechanism of Action: The precise molecular mechanisms underlying the reported biological activities of this compound and related compounds are not yet fully elucidated. A thorough understanding of how these molecules interact with cellular targets is vital for effective therapeutic development.

Structure-Activity Relationships (SAR): Comprehensive SAR studies are required to elucidate how structural modifications influence the biological activity, selectivity, and pharmacokinetic properties of this compound derivatives.

Biosynthetic Pathway Elucidation: A detailed understanding of the this compound biosynthetic pathway within Chondria crassicaulis is yet to be established, which is a prerequisite for successful biosynthetic engineering efforts.

Pre-clinical Validation: While related compounds have shown promise, extensive pre-clinical studies are indispensable to rigorously evaluate the efficacy and safety of this compound and its derivatives before any potential therapeutic applications can be seriously considered.

Environmental Sustainability: The reliance on natural sources for marine-derived compounds raises critical questions regarding sustainable harvesting practices and the potential ecological impact, underscoring the importance of developing synthetic or biosynthetic alternatives.

Compound List:

this compound

Q & A

Basic Research Questions

Q. How is Crassicaulisine isolated and purified from its natural sources, and what methodological challenges arise during this process?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Key challenges include preserving structural integrity during extraction and minimizing co-elution of structurally similar compounds. Validate purity using NMR and mass spectrometry, ensuring spectral data matches published benchmarks. For novel isolates, provide full characterization (e.g., melting point, optical rotation) and cross-reference with existing databases to confirm novelty .

Q. What standard analytical techniques are used to characterize this compound’s molecular structure, and how are spectral data interpreted?

- Methodological Answer : NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard. For NMR, assign peaks by comparing shifts with analogous alkaloids and using coupling constants to infer stereochemistry. HRMS confirms molecular formula via exact mass. Cross-validate results with computational methods (e.g., DFT for NMR prediction) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems (e.g., enzyme inhibition or receptor binding)?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Screen for activity against target enzymes/receptors (e.g., kinase inhibition assays) with positive/negative controls.

- Cell-based models : Validate selectivity using CRISPR-edited cell lines or competitive binding assays.

- Data validation : Replicate results across multiple biological replicates and statistically account for batch effects. Pre-register protocols to mitigate bias .

Q. How should contradictory data on this compound’s pharmacological activity (e.g., varying IC50 values across studies) be critically analyzed?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design discrepancies:

- Compare experimental conditions (e.g., solvent polarity, cell line variability).

- Use meta-analysis to pool data, adjusting for heterogeneity via random-effects models.

- Prioritize studies adhering to NIH reporting guidelines (e.g., detailed protocols, raw data availability) .

Q. What strategies ensure robust synthesis of existing literature on this compound’s bioactivity while identifying gaps for further study?

- Methodological Answer :

- Conduct systematic reviews using PICO framework (Population, Intervention, Comparison, Outcome).

- Search databases (PubMed, Web of Science, Google Scholar) with controlled vocabularies (e.g., MeSH terms: “this compound,” “alkaloid pharmacology”).

- Use citation chaining (forward/backward) to trace seminal studies. Tabulate findings to highlight inconsistencies in methodologies or outcomes (see Table 1 ) .

Guidelines for Methodological Rigor

- Reproducibility : Publish full experimental protocols in supplementary materials, including raw spectral data and statistical code .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., ARRIVE for animal models) .

- Literature Gaps : Use Google Scholar’s “Cited by” feature to identify under-researched applications (e.g., this compound in neurodegenerative pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.